![molecular formula C15H33N5O3 B14453016 N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine CAS No. 74141-52-9](/img/structure/B14453016.png)
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple amino groups and a glutamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine typically involves multiple steps. One common method includes the reaction of 1,3-diaminopropane with 1,4-dibromobutane to form an intermediate product. This intermediate is then reacted with L-glutamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted products with different functional groups .
Wissenschaftliche Forschungsanwendungen
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations .
Wirkmechanismus
The mechanism of action of N2-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3-aminopropyl)amine: Known for its use in polymer synthesis and as a chelating agent.
N- [3- ( {4- [ (3-Aminopropyl)amino]butyl}amino)propyl]-N6- [ (benzyloxy)carbonyl]-D-lysinamide: Utilized in biochemical research for its ability to interact with proteins.
Uniqueness
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine stands out due to its unique structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in therapeutic research further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
74141-52-9 |
|---|---|
Molekularformel |
C15H33N5O3 |
Molekulargewicht |
331.45 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H33N5O3/c16-7-3-10-18-8-1-2-9-19-11-4-12-20-13(15(22)23)5-6-14(17)21/h13,18-20H,1-12,16H2,(H2,17,21)(H,22,23)/t13-/m0/s1 |
InChI-Schlüssel |
UYHQVJZKZUUNPN-ZDUSSCGKSA-N |
Isomerische SMILES |
C(CCNCCCN[C@@H](CCC(=O)N)C(=O)O)CNCCCN |
Kanonische SMILES |
C(CCNCCCNC(CCC(=O)N)C(=O)O)CNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
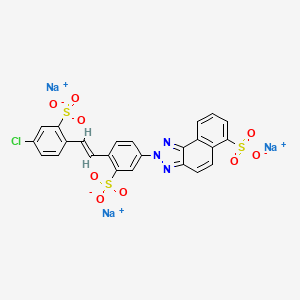
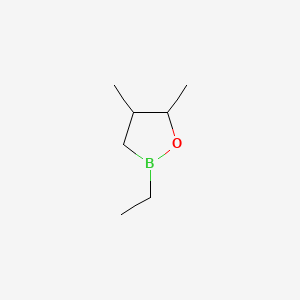

![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
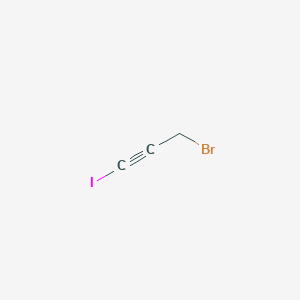
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)

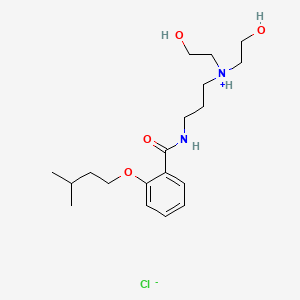

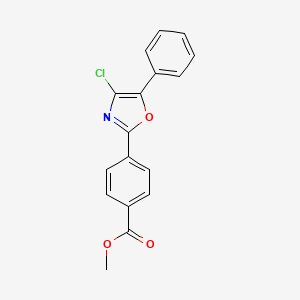
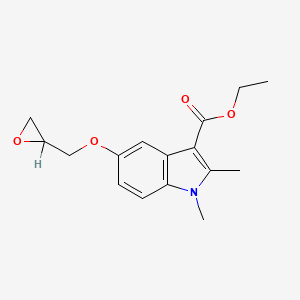
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)

